
N-Acetyl-D-alanyl-N-methyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-alanyl-N-methyl-L-prolinamide is a synthetic compound with a molecular formula of C10H18N2O4 and a molecular weight of 230.26 g/mol . This compound is a derivative of alanine and proline, two amino acids that play crucial roles in protein synthesis and various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-alanyl-N-methyl-L-prolinamide typically involves the acetylation of D-alanine followed by the methylation of the resulting compound. The reaction conditions often include the use of solvents like chloroform (CDCl3) and temperatures around 35°C . The process may also involve the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but on a larger scale. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-alanyl-N-methyl-L-prolinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-Acetyl-D-alanyl-N-methyl-L-prolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-Acetyl-D-alanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-alanine: A simpler derivative of alanine with similar properties.
N-Methyl-D-aspartic Acid: Another derivative with different functional groups and applications.
N-BENZOYL-D-ALANINE: A compound with a benzoyl group instead of an acetyl group
Uniqueness
N-Acetyl-D-alanyl-N-methyl-L-prolinamide is unique due to its specific combination of acetyl, methyl, and prolinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
86778-51-0 |
|---|---|
Molecular Formula |
C11H19N3O3 |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-acetamidopropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O3/c1-7(13-8(2)15)11(17)14-6-4-5-9(14)10(16)12-3/h7,9H,4-6H2,1-3H3,(H,12,16)(H,13,15)/t7-,9+/m1/s1 |
InChI Key |
OEPOGYSDFYKSNG-APPZFPTMSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
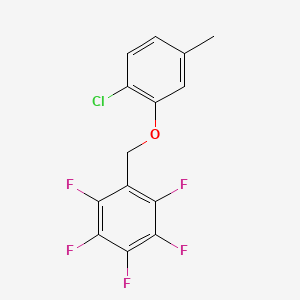
silane](/img/structure/B14417441.png)

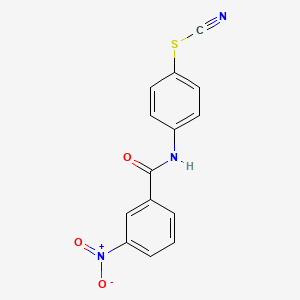
![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
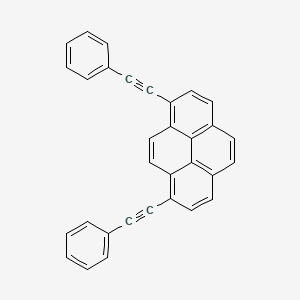
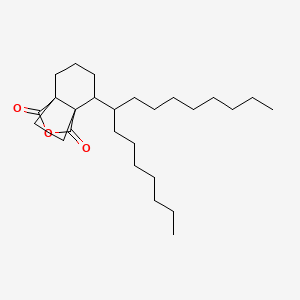
![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
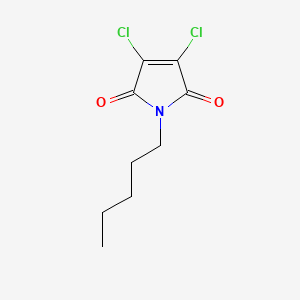
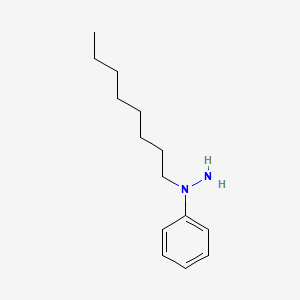
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
